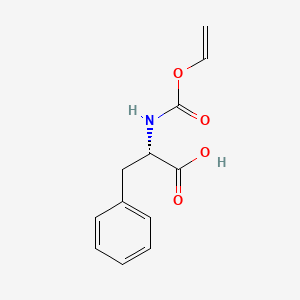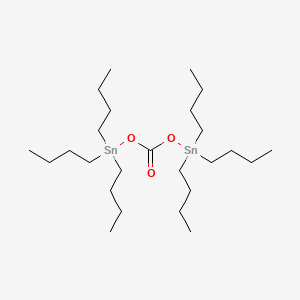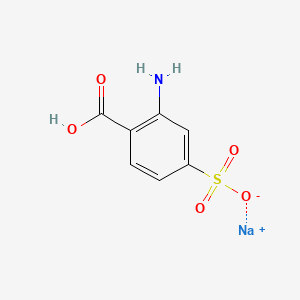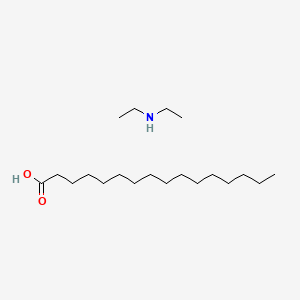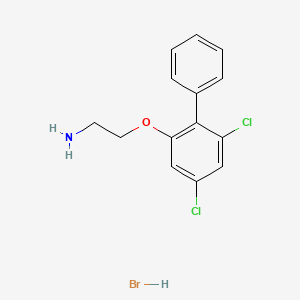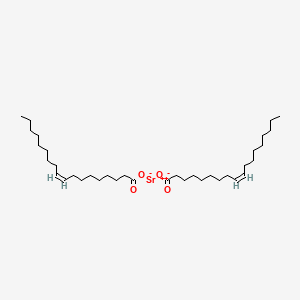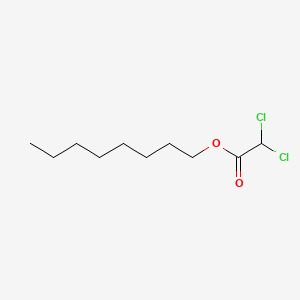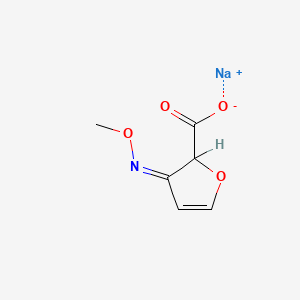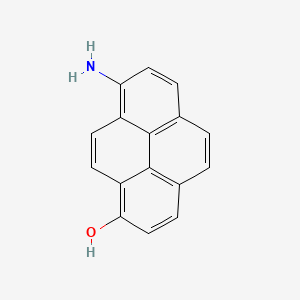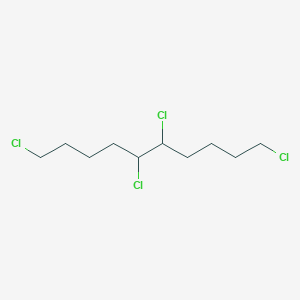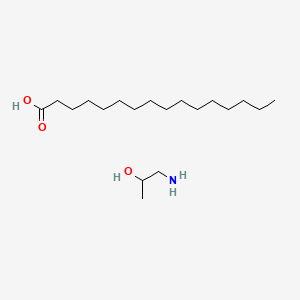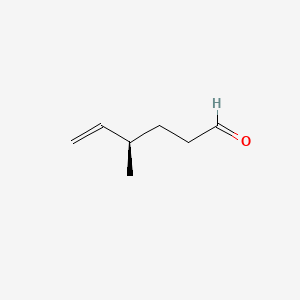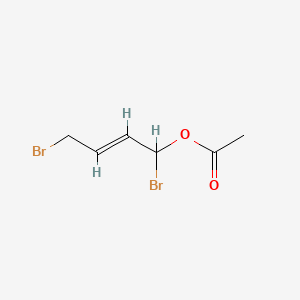
1,4-Dibromo-2-butenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-butenyl acetate is an organic compound with the molecular formula C6H8Br2O2. It is a derivative of butene, featuring two bromine atoms and an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-butenyl acetate can be synthesized through the bromination of 2-buten-1-ol followed by acetylation. The process typically involves the following steps:
Bromination: 2-buten-1-ol is treated with bromine (Br2) in an inert solvent such as chloroform at low temperatures to yield 1,4-dibromo-2-buten-1-ol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Dibromo-2-butenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form allenes or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Bases: Sodium hydride (NaH) and other strong bases are used in elimination reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted butenyl acetates can be formed.
Elimination Products: Allenes and other unsaturated compounds are typical products of elimination reactions.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-butenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-dibromo-2-butenyl acetate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution or elimination reactions to occur. These reactions can modify the structure of the compound, leading to the formation of new products with different properties .
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-butene: Similar in structure but lacks the acetate group.
2-Buten-1-ol: The precursor to 1,4-dibromo-2-butenyl acetate, lacking bromine atoms.
1,4-Dibromo-2-butyne: Another brominated butene derivative with different reactivity due to the presence of a triple bond.
Eigenschaften
CAS-Nummer |
64503-11-3 |
|---|---|
Molekularformel |
C6H8Br2O2 |
Molekulargewicht |
271.93 g/mol |
IUPAC-Name |
[(E)-1,4-dibromobut-2-enyl] acetate |
InChI |
InChI=1S/C6H8Br2O2/c1-5(9)10-6(8)3-2-4-7/h2-3,6H,4H2,1H3/b3-2+ |
InChI-Schlüssel |
ZPTZOBRTOWPGCN-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)OC(/C=C/CBr)Br |
Kanonische SMILES |
CC(=O)OC(C=CCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


